
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride, also known as BDMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDMP is a benzodiazepine derivative that has been synthesized for its unique properties, including its ability to bind to specific receptors in the brain. In
科学的研究の応用
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has a variety of potential applications in scientific research. One of the primary uses of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is as a ligand for imaging studies of specific receptors in the brain. (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to bind specifically to the peripheral benzodiazepine receptor, which is involved in a variety of physiological processes, including inflammation and neuroprotection. By labeling (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride with a radioactive tracer, researchers can use imaging techniques such as positron emission tomography (PET) to visualize the distribution of peripheral benzodiazepine receptors in the brain.
作用機序
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride acts as a positive allosteric modulator of the peripheral benzodiazepine receptor, enhancing the binding of endogenous ligands such as neurosteroids. This leads to increased activity of the receptor, which can have downstream effects on a variety of physiological processes. The exact mechanism of action of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is still being studied, but it is thought to involve the modulation of GABAergic neurotransmission and the regulation of mitochondrial function.
Biochemical and Physiological Effects:
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to reduce inflammation and oxidative stress, and to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has also been shown to have anxiolytic and sedative effects in animal models, suggesting potential applications in the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
One of the primary advantages of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride as a research tool is its specificity for the peripheral benzodiazepine receptor. This allows researchers to selectively target this receptor and study its function in various physiological processes. However, there are also limitations to the use of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride in lab experiments. For example, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, the hydrochloride salt form of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride may have different properties than the free base form, which can complicate interpretation of results.
将来の方向性
There are many potential future directions for research on (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride. One area of interest is the development of new imaging techniques that can be used to visualize peripheral benzodiazepine receptors in vivo. Another area of interest is the development of new (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride derivatives with improved properties, such as longer half-life or greater specificity for certain subtypes of the peripheral benzodiazepine receptor. Finally, there is interest in studying the potential therapeutic applications of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride in various disease states, such as neurodegenerative diseases or anxiety disorders.
In conclusion, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is a benzodiazepine derivative with unique properties that make it a valuable tool for scientific research. Its specificity for the peripheral benzodiazepine receptor has led to its use as a ligand for imaging studies, and its biochemical and physiological effects suggest potential therapeutic applications in various disease states. Further research on (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride and its derivatives is needed to fully understand its mechanism of action and potential applications in scientific research and clinical practice.
合成法
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1,4-diazepan-1-amine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt form of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride. This synthesis method has been optimized to produce high yields of pure (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride, making it a useful tool for scientific research.
特性
IUPAC Name |
(2-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14;/h2-3,5-6H,4,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSFFZVDMEJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
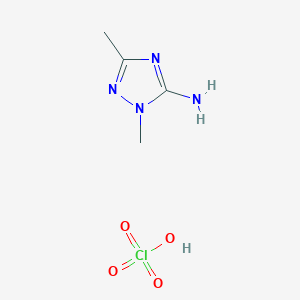
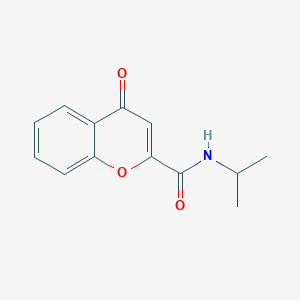



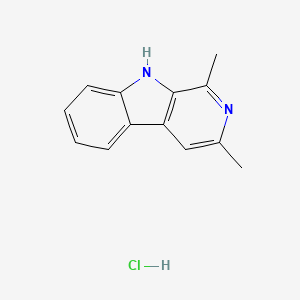
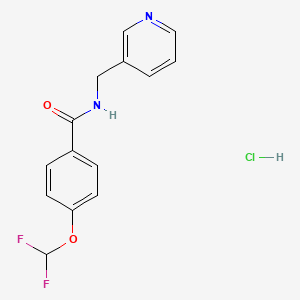
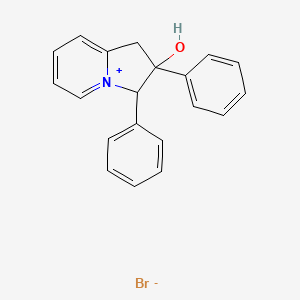


![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)
